



Application Notes and Protocols for USP7-055 in Deubiquitination Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. These processes include cell cycle control, DNA damage response, and epigenetic regulation.[1][2] Dysregulation of USP7 activity has been implicated in the progression of various diseases, most notably cancer, making it a compelling therapeutic target.[1][3] USP7 carries out its function by removing ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation.[4] One of the most well-characterized pathways regulated by USP7 is the p53-MDM2 axis, where USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its E3 ubiquitin ligase, MDM2.[2][3]

USP7-055 (also referred to as Usp7-IN-9) is a potent and specific small molecule inhibitor of USP7. Its ability to modulate USP7 activity makes it a valuable tool for studying the biological functions of this enzyme and for assessing the therapeutic potential of USP7 inhibition. These application notes provide detailed protocols for utilizing **USP7-055** in a biochemical deubiquitination assay to determine its inhibitory activity.

Data Presentation: Inhibitory Activity of USP7 Inhibitors



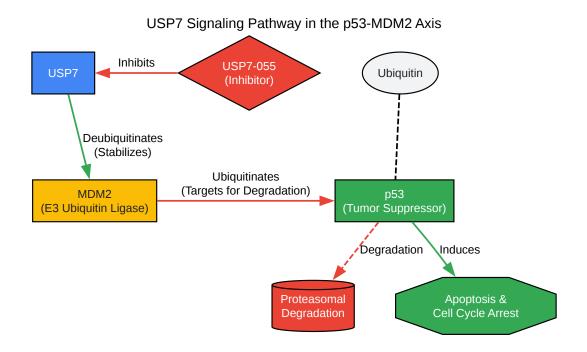
The following table summarizes the half-maximal inhibitory concentration (IC50) values for **USP7-055** and other selected USP7 inhibitors. This data provides a comparative view of their potencies.

Inhibitor	IC50 Value (nM)	Assay Type/Note
USP7-055 (Usp7-IN-9)	40.8	Biochemical Assay[5]
FX1-5303	0.29	Biochemical Activity Assay[6]
FT671	52	Catalytic Domain (CD)[7][8]
FT827	Covalent Inhibitor	Covalently modifies catalytic Cys223[8]
P22077	>1000	Non-selective, also inhibits USP47[6]
HBX 41,108	~6000	Diubiquitin cleavage assay[9]
NSC 697923	<200	Diubiquitin cleavage assay[9]
BAY 11-7082	<200	Diubiquitin cleavage assay[9]
PU7-1	1800 (MDA-MB-468 cells), 2800 (BT549 cells)	Cell Viability Assay[10]

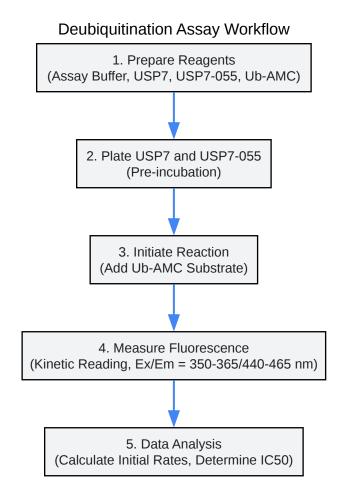
Signaling Pathway

The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling pathway. Inhibition of USP7 by compounds like **USP7-055** disrupts this regulatory axis.









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